(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone
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Overview
Description
(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a complex organic compound featuring a unique combination of functional groups including isoquinoline, pyrrolidine, thiazole, and methanone. This compound's structure suggests potential for diverse chemical reactivity and biological activity, making it an interesting subject for research in medicinal chemistry and other scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone typically involves multi-step organic reactions. The process might start with the preparation of the key intermediates, such as 3,4-dihydroisoquinoline, pyrrolidine derivatives, and thiazole. The synthesis often requires coupling reactions, possibly utilizing reagents like lithium diisopropylamide (LDA) for deprotonation and subsequent nucleophilic substitution reactions.
Industrial Production Methods: : Industrial production may involve scalable and cost-effective methods such as flow chemistry techniques and the use of automated synthesis equipment to ensure high yield and purity. Reaction optimization, including temperature, solvent selection, and purification techniques like chromatography, plays a crucial role in industrial settings.
Chemical Reactions Analysis
Types of Reactions: : This compound can undergo various types of chemical reactions:
Oxidation: : Possible oxidative transformations affecting the isoquinoline or thiazole rings.
Reduction: : Reduction reactions may target specific functional groups without affecting the overall integrity of the compound.
Substitution: : Nucleophilic and electrophilic substitution reactions, especially at the pyrrolidine and thiazole sites.
Common Reagents and Conditions: : Common reagents for these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and halogenating agents for substitution reactions. Conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed: : Reaction outcomes can include a variety of derivatives depending on the target site and reaction conditions, potentially forming new compounds with modified pharmacological or chemical properties.
Scientific Research Applications
Biology and Medicine: : In biomedical research, it may be investigated for its activity against specific biological targets such as enzymes, receptors, or pathogens. Its structural components suggest possible interactions with central nervous system receptors, making it a candidate for neuropharmacological studies.
Industry: : Beyond pharmaceuticals, the compound's reactivity profile makes it a candidate for use in industrial processes requiring selective reactivity and stability under various conditions.
Mechanism of Action
The compound likely exerts its effects through interaction with specific molecular targets such as enzymes or receptors, influencing biological pathways. Detailed mechanistic studies would involve examining binding affinities, structural activity relationships (SAR), and downstream effects on cellular processes. Pathways like signal transduction, gene expression, or metabolic alterations could be influenced by the compound's action.
Comparison with Similar Compounds
Comparison with Other Similar Compounds: : When compared to compounds like (3-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrrolidin-1-yl)(4-methylthiazol-5-yl)methanone, the unique pyrrol-1-yl substitution in (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone provides distinct electronic and steric properties, potentially leading to different biological activities and chemical reactivity.
List of Similar Compounds
(3-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrrolidin-1-yl)(4-methylthiazol-5-yl)methanone
(3-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrrolidin-1-yl)(2-methylthiazol-5-yl)methanone
(3-(isoquinolin-2-yl)pyrrolidin-1-yl)(4-methylthiazol-5-yl)methanone
Properties
IUPAC Name |
[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4OS/c1-16-20(28-22(23-16)24-10-4-5-11-24)21(27)26-13-9-19(15-26)25-12-8-17-6-2-3-7-18(17)14-25/h2-7,10-11,19H,8-9,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUYKKFFTCXKSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC(C3)N4CCC5=CC=CC=C5C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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